![molecular formula C10H13NO4S3 B6308537 4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid, 95% CAS No. 2055041-03-5](/img/structure/B6308537.png)
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid, 95%
Overview
Description
This compound is a thiocarbonyl compound . It has been used in the synthesis of biobased, temperature-responsive diblock copolymer nanoparticles . The compound is used in reversible addition−fragmentation chain-transfer (RAFT) aqueous emulsion polymerization-induced self-assembly (PISA) .
Synthesis Analysis
The compound is synthesized using RAFT aqueous solution polymerization . In a typical reaction, the compound, along with other reactants, is added to a reaction vessel . The compound has also been used in the synthesis of linear ABC triblock copolymers .Chemical Reactions Analysis
The compound is involved in RAFT aqueous solution polymerization to produce hydrophilic macromolecular chain transfer agents . It’s also used in photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT) polymerization .Scientific Research Applications
- Researchers have synthesized temperature-responsive diblock copolymer nanoparticles using this compound. The process involves reversible addition−fragmentation chain-transfer (RAFT) aqueous emulsion polymerization-induced self-assembly (PISA) . These nanoparticles are composed of amphiphilic PDMLA-b-PELA diblock copolymers, where PDMLA represents a hydrophilic segment derived from lactic acid and PELA represents a hydrophobic segment. These nanoparticles exhibit reversible lower critical solution temperature (LCST) behavior in water, making them suitable for controlled drug delivery and other biomedical applications.
- Thiocarbonyl (C=S) groups, present in this compound, exhibit unique reactivity with radicals, anions, nucleophiles, electrophiles, and even under light exposure. Researchers have explored these reactions in the context of polymer science, leading to novel materials and applications . For instance, the compound’s thiocarbonyl functionality can be leveraged in designing stimuli-responsive polymers or functional coatings.
- In PET-RAFT (reversible addition−fragmentation chain-transfer) polymerization, this compound acts as a RAFT agent. By using it alongside N,N-dimethylacrylamide (DMA) as a model monomer, researchers have investigated its effectiveness in controlled polymerization processes . PET-RAFT offers precise control over polymer architecture, making it valuable for designing tailored materials with specific properties.
Temperature-Responsive Lactic Acid-Based Nanoparticles
Thiocarbonyl Chemistry in Polymer Science
PET-RAFT Polymerization Catalysis
Mechanism of Action
Target of Action
It is used in the complexation of double-stranded rna (dsrna) for degradation of vha26 mrna .
Mode of Action
The compound interacts with its targets through a process known as RNA interference (RNAi). RNAi is a biological process in which RNA molecules inhibit gene expression or translation by neutralizing targeted mRNA molecules . The compound is used to protect and deliver dsRNA, which is then used to degrade specific mRNA targets .
Biochemical Pathways
The compound is involved in the RNAi pathway. In this pathway, dsRNA is used to degrade specific mRNA targets, effectively silencing the gene that the mRNA was transcribed from . This can have various downstream effects depending on the specific gene that is being silenced.
Pharmacokinetics
The compound is used to protect dsrna from degradation by gut nucleases and to enhance cellular uptake, suggesting that it may improve the bioavailability of dsrna .
Result of Action
The result of the compound’s action is the degradation of specific mRNA targets, leading to the silencing of specific genes . This can have various molecular and cellular effects depending on the specific gene that is being silenced.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. Therefore, the compound is used to protect dsRNA from these nucleases, enhancing its efficacy .
properties
IUPAC Name |
4-(2-carboxyethylsulfanylcarbothioylsulfanyl)-4-cyanopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S3/c1-10(6-11,4-2-7(12)13)18-9(16)17-5-3-8(14)15/h2-5H2,1H3,(H,12,13)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLAWKZAJCYIFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)(C#N)SC(=S)SCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101165624 | |
Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((((2-Carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | |
CAS RN |
2055041-03-5 | |
Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2055041-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101165624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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